Here are some possibilities for why this compound might be of interest to researchers:
The isonicotinic acid group is a common scaffold in medicinal chemistry. Researchers might be interested in studying how the butyl(methyl)amino substitution affects the overall properties of the molecule, potentially leading to new drug candidates.
The molecule's structure suggests it could act as a ligand, capable of binding to other molecules. This property could be useful in research on protein-ligand interactions or the development of new catalysts.
The presence of the carboxylic acid group makes 2-[Butyl(methyl)amino]isonicotinic acid a potential candidate for applications in material science, such as the design of new polymers or functional materials.
2-[Butyl(methyl)amino]isonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a butyl and methyl amino group at the 2-position of the isonicotinic acid structure. This compound possesses a molecular formula of CHNO and a molecular weight of approximately 220.27 g/mol. The structure features a pyridine ring, which is significant in various pharmacological applications, and is known for its ability to interact with biological systems due to its polar functional groups.
These reactions make it versatile for synthetic organic chemistry applications.
Isonicotinic acid derivatives, including 2-[Butyl(methyl)amino]isonicotinic acid, are known for their biological activities. They may exhibit:
The synthesis of 2-[Butyl(methyl)amino]isonicotinic acid typically involves the reaction of isonicotinic acid with butyl(methyl)amine under controlled conditions. Common methods include:
Specific conditions such as temperature, time, and solvent choice can significantly affect the yield and purity of the product.
2-[Butyl(methyl)amino]isonicotinic acid has potential applications in:
Research into the interaction of 2-[Butyl(methyl)amino]isonicotinic acid with biological targets is crucial for understanding its pharmacological effects. Studies may include:
Several compounds share structural similarities with 2-[Butyl(methyl)amino]isonicotinic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Isonicotinic Acid | Pyridine derivative | Core structure for antituberculosis drugs |
| 2-(Isobutylamino)isonicotinic Acid | Pyridine derivative | Similar amino substitution |
| 2-(Butylamino)pyridine | Pyridine derivative | Different position for amino group |
| 4-(Butyl(methyl)amino)pyridine | Pyridine derivative | Altered position affects biological activity |
These compounds can be compared based on their biological activities, synthetic pathways, and potential applications in drug development.
By understanding these aspects, researchers can better appreciate the significance of 2-[Butyl(methyl)amino]isonicotinic acid in both synthetic chemistry and pharmacology.
2-[Butyl(methyl)amino]isonicotinic acid is a pyridine-carboxylic acid derivative with a substituted amino group at the 2-position. Its IUPAC name reflects the structural arrangement: a 4-carboxypyridine core (isonicotinic acid) linked to an N-butyl-N-methylamino substituent. The molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 221.28 g/mol based on calculated values.
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed in sources |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 221.28 g/mol |
| SMILES Code | O=C(O)C1=CC=NC(N(CCCC)C)=C1 |
| InChI Key | (Generated from SMILES) |
Note: The CAS number for this specific compound is not directly listed in available databases, suggesting it may be a novel or less-studied derivative.
The compound features:
This combination of polar (carboxylic acid) and nonpolar (alkylamino) groups influences solubility and intermolecular interactions.